molecular formula C25H25ClN4O B2468999 1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea CAS No. 478077-26-8

1-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea

Cat. No. B2468999
CAS RN: 478077-26-8
M. Wt: 432.95
InChI Key: DMMMBRCMMHHTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains two pyrrole rings, which are five-membered aromatic heterocycles consisting of four carbon atoms and one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are part of many marketed drugs with diverse therapeutic properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .


Molecular Structure Analysis

The compound has a complex structure with two pyrrole rings attached to a urea group. The pyrrole rings are substituted with various groups including a benzyl group and a 4-chlorophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyrrole rings, the benzyl group, and the 4-chlorophenyl group .

Scientific Research Applications

  • Neuropharmacology and Cannabinoid Receptor Modulation :

    • A study investigated the effects of a similar compound, PSNCBAM-1, on cannabinoid CB1 receptors in the cerebellum. It demonstrated the potential of this compound as an allosteric antagonist, which might offer therapeutic alternatives in treating central nervous system diseases (Wang et al., 2011).
  • Anticancer Applications :

    • Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which are structurally similar, showed significant antiproliferative effects against various cancer cell lines. This suggests potential applications in cancer treatment (Feng et al., 2020).
  • Corrosion Inhibition and Material Science :

    • A penta-substitued pyrrole derivative was synthesized and evaluated for its corrosion inhibition efficiency on steel surfaces, suggesting applications in materials science and engineering (Louroubi et al., 2019).
  • Crystallography and Molecular Structure Analysis :

    • The crystal structure of chain functionalized pyrroles, related to the chemical compound of interest, was determined using synchrotron X-ray powder diffraction. This kind of analysis is crucial for understanding molecular interactions and designing new drugs (Silva et al., 2012).
  • Catalysis and Organic Synthesis :

    • Studies have shown the use of nano copper oxide as an effective heterogeneous nanocatalyst in the synthesis of highly substituted pyrroles, a process that could be relevant for the synthesis of compounds similar to the one (Saeidian et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. As mentioned earlier, pyrrole compounds are known to have diverse biological activities .

properties

IUPAC Name

1-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O/c1-18-19(2)30(17-20-8-4-3-5-9-20)24(29-14-6-7-15-29)23(18)16-27-25(31)28-22-12-10-21(26)11-13-22/h3-15H,16-17H2,1-2H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMMBRCMMHHTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1CNC(=O)NC2=CC=C(C=C2)Cl)N3C=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.